

Molecular Profile and Preclinical Efficacy of Theliatinib

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Compound Focus: Theliatinib

CAS No.: 1353644-70-8

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Theliatinib was developed as a novel, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) [1].

Table 1: Biochemical and Cellular Potency of Theliatinib

Target / Assay	Measurement Type	Value	Context / Comparison
WT EGFR (Cell-free)	Ki (Inhibition Constant)	0.05 nM	7x more potent than erlotinib/gefitinib (Ki 0.35/0.38 nM) [1]
WT EGFR (Cell-free)	IC50	3 nM	---
EGFR T790M/L858R Mutant	IC50	22 nM	---
EGFR Phosphorylation (A431 cells)	IC50	0.007 μ M	EGF-stimulated [2]

Target / Assay	Measurement Type	Value	Context / Comparison
Kinase Selectivity	---	50-fold greater selectivity for EGFR vs. 72 other kinases [2]	---

Table 2: Summary of Key Preclinical In Vivo Findings

Aspect	Findings
Research Model	Patient-derived esophageal cancer xenograft (PDECX) models [3] [1]
Overall Efficacy	Dose-dependent antitumor activity; strong correlation between EGFR expression (H-score) and tumor growth inhibition [2] [1]
High EGFR Expression	Strong antitumor activity in PDECX models with high EGFR expression; remarkable tumor regression in models with both EGFR gene amplification and protein overexpression [3] [1]
Notable Result	75% tumor shrinkage in the PDECX 1T0950 model at 15 mg/kg/day for 21 days [4]
Resistance Factors	Diminished efficacy in models with co-occurring PIK3CA mutations or FGFR1 overexpression despite high EGFR expression [3] [1]

Experimental Protocols from Key Studies

Here are the methodologies for core experiments establishing **theliatinib**'s efficacy.

Protocol 1: In Vitro Cell Survival Assay (CCK-8)

This protocol measures the inhibitory effect of **theliatinib** on cancer cell proliferation [2] [4].

- **Cell Line:** A431 cells (human epidermoid carcinoma, EGFR-overexpressing) [2] [4].
- **Procedure:**
 - Seed cells in 96-well plates at 1×10^4 cells/well in DMEM with 10% FBS and incubate overnight.

- Add **theliatinib** (or gefitinib/erlotinib for comparison) in a concentration gradient (e.g., 0.005 to 10 μ M).
- Incubate for 48 hours.
- Add 10 μ L of CCK-8 solution per well and incubate for 1-4 hours.
- Measure the optical density (OD) at 450 nm using a plate reader.
- **Data Analysis:** Calculate cell survival percentage relative to DMSO-treated control cells.

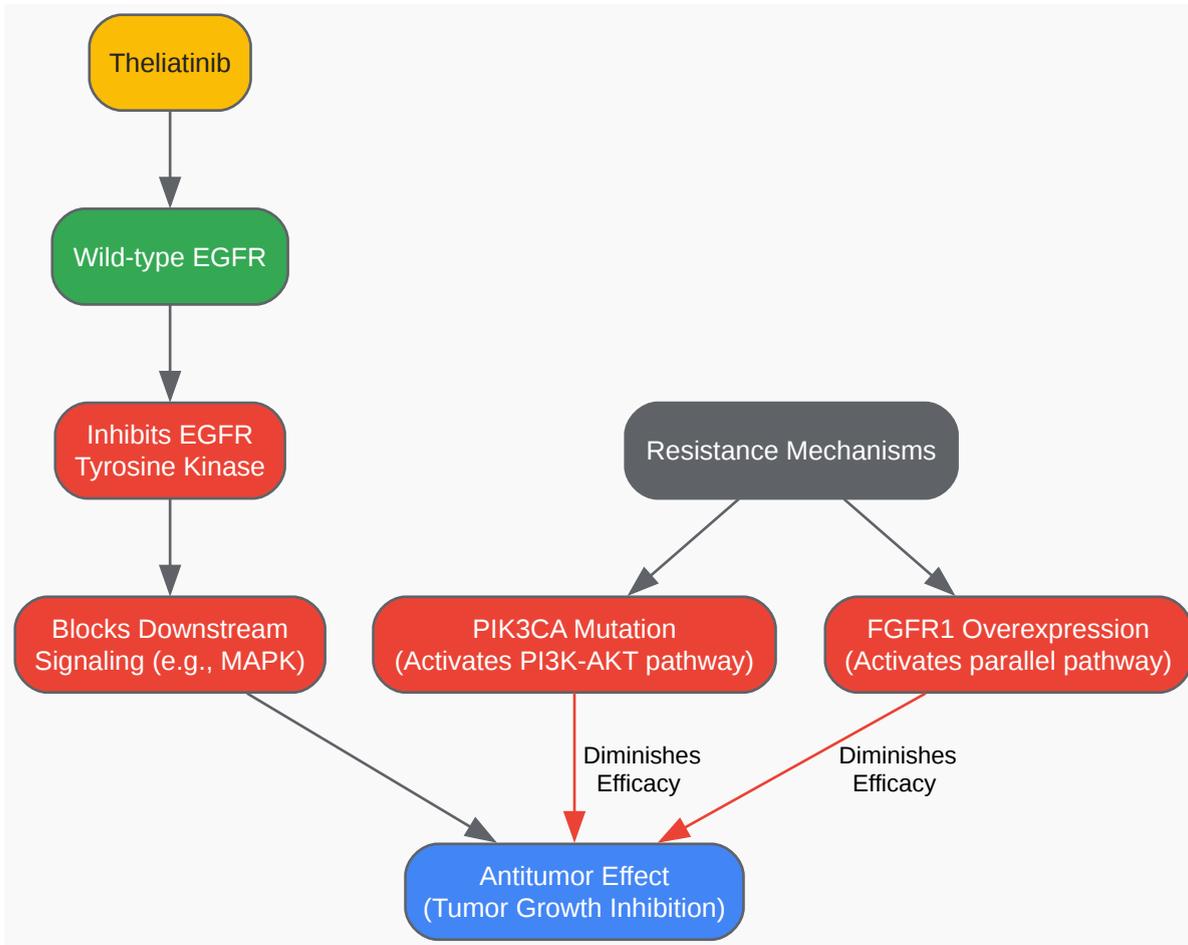
Protocol 2: In Vivo Efficacy Study in PDX Models

This protocol evaluates the antitumor activity of **theliatinib** in animal models [3] [4].

- **Animal Model:** NOD-SCID or BALB/c nude mice bearing patient-derived esophageal cancer xenografts (PDECX) [3] [2] [4].
- **Dosing:**
 - **Compound:** **Theliatinib**, formulated for oral administration.
 - **Dosage:** Multiple dose levels (e.g., 2, 5, 15 mg/kg/day) to establish a dose-response curve [4].
 - **Schedule:** Administered orally once daily (QD) for 21 days [4].
- **Endpoint Measurements:**
 - Measure tumor volumes and body weight 1-2 times weekly.
 - Calculate tumor growth inhibition (TGI) and assess for tumor regression.

Theliatinib's Proposed Mechanism and Resistance Factors

The following diagram synthesizes the key findings on **theliatinib**'s mechanism of action and identified resistance pathways from the preclinical studies.



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Theliatinib inhibits wild-type EGFR to block tumor growth, but resistance can arise from parallel pathway activation.

Clinical Development Status

Theliatinib entered clinical trials, but its development did not proceed beyond Phase I.

- **Phase I Trial (NCT02601248):** This was a first-in-human, open-label, dose-escalation study in patients with advanced solid tumors. The study aimed to assess safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity [5] [6].
- **Trial Design:** The dose-escalation stage enrolled patients with various solid tumors. A planned dose-expansion stage was intended to focus specifically on patients with **EGFR-positive esophageal carcinoma** at a dose of 300 mg once daily [6].

- **Current Status:** The clinical trial is listed as "**COMPLETED**" [5], but the drug's overall highest phase is marked as "**Discontinued**" [7]. This indicates that while the Phase I trial finished, the program was not advanced into later-stage studies.

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